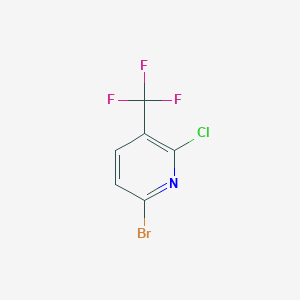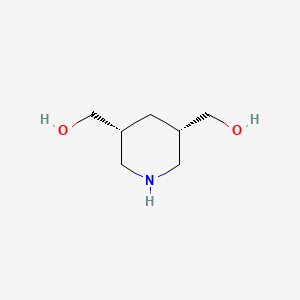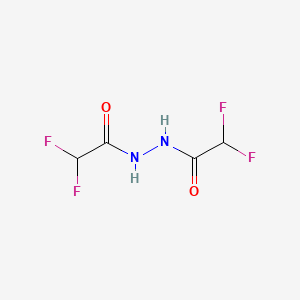
N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is a chemical compound characterized by the presence of two difluoroacetyl groups attached to a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of difluoroacetic acid derivatives with hydrazine. One common method includes the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions to yield the desired hydrazide compound . The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high purity of the product.
Industrial Production Methods
Industrial production of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroacetyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetyl derivatives, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with specific biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-difluoroacetyl)-2,2-difluoroacetamide
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylhydrazine
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylthiosemicarbazide
Uniqueness
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its dual difluoroacetyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Propriétés
Formule moléculaire |
C4H4F4N2O2 |
|---|---|
Poids moléculaire |
188.08 g/mol |
Nom IUPAC |
N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide |
InChI |
InChI=1S/C4H4F4N2O2/c5-1(6)3(11)9-10-4(12)2(7)8/h1-2H,(H,9,11)(H,10,12) |
Clé InChI |
PJEXIQNXKKDFKT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NNC(=O)C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
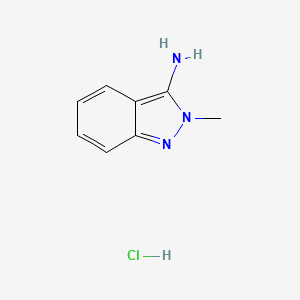
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
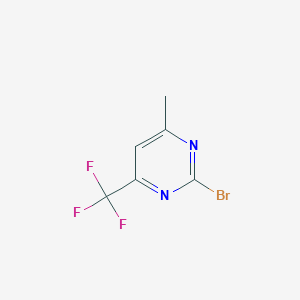
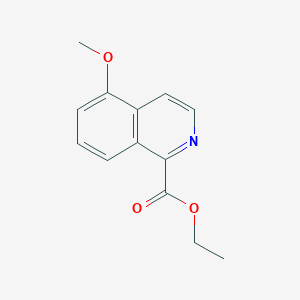

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
